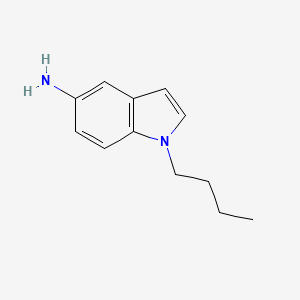

1-Butyl-1H-indol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

857893-09-5 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-butylindol-5-amine |

InChI |

InChI=1S/C12H16N2/c1-2-3-7-14-8-6-10-9-11(13)4-5-12(10)14/h4-6,8-9H,2-3,7,13H2,1H3 |

InChI Key |

URQOCXDBXNKKQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Iii. Synthetic Methodologies and Chemical Transformations Involving 1 Butyl 1h Indol 5 Amine Precursors and Derivatives

Strategies for Indole (B1671886) Core Functionalization and N-Alkylation

The construction of 1-Butyl-1H-indol-5-amine necessitates two primary modifications to the indole scaffold: the introduction of a butyl group at the nitrogen atom and an amine group at the C5 position. The order and methodology of these transformations are critical for achieving high yields and purity.

The N-alkylation of the indole ring is a fundamental transformation. The proton on the indole nitrogen is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base to generate the nucleophilic indolide anion. This anion readily participates in nucleophilic substitution reactions with alkyl halides.

The regioselectivity of this reaction is high for the N1 position due to it being the most acidic site on the indole scaffold. The reaction is typically performed under anhydrous conditions using a polar aprotic solvent to facilitate the SN2 mechanism. Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K2CO3), while the alkylating agent is typically an n-butyl halide such as 1-bromobutane (B133212) or 1-iodobutane. The use of NaH in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a widely adopted and efficient method for this transformation [5, 6].

Table 1: Representative Conditions for N1-Butylation of Indole Scaffolds

| Precursor Substrate | Base | Alkylating Agent | Solvent | Typical Conditions | Ref. |

| 5-Nitroindole (B16589) | Sodium Hydride (NaH) | 1-Bromobutane | DMF | 0 °C to RT, 2-4 h | [5, 9] |

| Indole | Potassium Hydroxide (KOH) | 1-Bromobutane | DMSO | RT, 12 h | |

| 5-Methoxyindole | Potassium Carbonate (K2CO3) | 1-Iodobutane | Acetonitrile (B52724) | Reflux, 8 h | |

| 5-Bromoindole | Sodium Hydride (NaH) | 1-Chlorobutane | THF/DMF | 60 °C, 6 h |

The introduction of an amine group at the C5 position of the indole ring is most commonly achieved through the reduction of a 5-nitroindole precursor. The nitro group serves as a robust and reliable synthetic handle for the amine functionality. The synthesis of the 5-nitroindole starting material itself can be accomplished via several classic indole syntheses, such as the Fischer, Bartoli, or Leimgruber-Batcho methods, using an appropriately substituted phenylhydrazine (B124118) (e.g., 4-nitrophenylhydrazine) [7, 8].

Once 5-nitroindole or its N1-alkylated derivative is obtained, the nitro group is reduced to the primary amine. Several reduction protocols are effective for this transformation, each with distinct advantages.

Catalytic Hydrogenation: This is a clean and high-yielding method involving the use of hydrogen gas (H2) over a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically run in a polar solvent like ethanol (B145695) or ethyl acetate (B1210297) [5, 8].

Metal-Acid Reduction: Classic methods using metals in acidic media, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid (HCl) or iron (Fe) powder in acetic acid, are also highly effective. These methods are often preferred in laboratories where high-pressure hydrogenation equipment is not available [6, 10].

Table 2: Comparison of Reduction Methods for 5-Nitroindole to 5-Aminoindole (B14826) Conversion

| Reagent System | Typical Solvent(s) | Key Advantages | Potential Considerations | Ref. |

| H2, Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | High yield, clean reaction, simple workup. | Requires specialized hydrogenation equipment. | [5, 8] |

| Tin(II) Chloride (SnCl2·2H2O) | Ethanol, Concentrated HCl | Robust, inexpensive, tolerates many functional groups. | Workup requires neutralization of strong acid; tin waste. | [6, 7] |

| Iron (Fe) Powder, Acetic Acid (AcOH) | Ethanol/Water | Inexpensive, environmentally benign metal. | Can require heating; workup involves filtering iron salts. | |

| Sodium Dithionite (Na2S2O4) | Water/THF | Mild conditions, useful for sensitive substrates. | Often requires phase-transfer catalyst; moderate yields. |

Advanced Synthetic Approaches to this compound

The synthesis of the target molecule involves a logical combination of the functionalization strategies described above. The sequence of N-alkylation and nitro group reduction is a critical consideration for an efficient pathway.

The most prevalent and logical synthetic route to this compound begins with a commercially available or readily synthesized 5-nitroindole precursor. The general strategy involves N-alkylation followed by reduction of the nitro group. Performing the N-alkylation first is often advantageous as it avoids potential side reactions associated with the free amine of 5-aminoindole, which could also be alkylated under basic conditions [5, 8, 9].

A typical and well-documented multi-step synthesis proceeds as follows:

N-Butylation of 5-Nitroindole: 5-Nitroindole is treated with a base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF. The resulting indolide anion is then quenched with an electrophile, 1-bromobutane, to yield the key intermediate, 1-butyl-5-nitro-1H-indole [9, 10].

Reduction of 1-Butyl-5-nitro-1H-indole: The nitro-intermediate is then subjected to reduction. Catalytic hydrogenation using H2 over 10% Pd/C in ethanol provides a clean and efficient conversion to the final product, This compound [5, 11].

Table 3: Outline of a Standard Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate / Final Product | Ref. |

| 1 | 5-Nitroindole | 1. NaH (1.1 eq) in DMF, 0 °C 2. 1-Bromobutane (1.2 eq), RT, 4h | 1-Butyl-5-nitro-1H-indole | [9, 10] |

| 2 | 1-Butyl-5-nitro-1H-indole | H2 (1 atm), 10% Pd/C, Ethanol, RT, 12h | This compound | [5, 8, 11] |

While the reduction of a nitro group is the most direct route, the term "reductive amination" can also describe the conversion of a carbonyl group to an amine. A hypothetical, though less common, route could involve the synthesis of 1-butyl-1H-indole-5-carbaldehyde. This aldehyde could then undergo reductive amination with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a selective reducing agent like sodium cyanoborohydride (NaBH3CN) to form the target amine .

However, in the context of documented syntheses for this specific molecule, "amine functionalization" primarily refers to the formation of the amine from the corresponding nitro compound. This transformation is the key step that functionalizes the C5 position with the desired amine group. The choice between catalytic hydrogenation and chemical reduction (e.g., with SnCl2) is often dictated by substrate compatibility and available laboratory resources, as both methods are highly effective for converting 1-butyl-5-nitro-1H-indole to the final product [5, 6, 11].

Nucleophilic substitution reactions are central to the synthesis of this compound. Two key steps in the primary synthetic route rely on this reaction class:

Formation of the Amine Precursor (via Electrophilic Substitution): While the final amine formation is a reduction, the placement of its nitro precursor onto the indole ring is achieved via electrophilic aromatic substitution (nitration), not nucleophilic substitution. However, in alternative strategies, a nucleophilic aromatic substitution (SNAr) could theoretically be employed. For instance, a substrate like 1-butyl-5-fluoro-1H-indole, activated by a strong electron-withdrawing group, could potentially react with a nucleophilic amine source like sodium amide (NaNH2) to form the C-N bond. This approach is generally less favorable for electron-rich heterocycles like indole unless significant activation is present .

Therefore, within the most practical and widely used syntheses of this compound, the key nucleophilic substitution is the highly efficient and regioselective N-alkylation step [5, 6, 11].

Derivatization of this compound for Research Probes and Analog Synthesis

The 5-amino group of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatives are crucial for developing research probes to study biological systems and for synthesizing analogs with potentially improved pharmacological properties.

The primary amine of this compound readily undergoes acylation and related reactions to form stable amide, urea (B33335), and thiourea (B124793) linkages. These functional groups are prevalent in many biologically active molecules due to their ability to participate in hydrogen bonding interactions with protein targets. nih.gov

The synthesis of amide derivatives can be achieved by reacting this compound with various carboxylic acids or their activated forms, such as acid chlorides or esters. For instance, the synthesis of N-(1H-indol-5-yl) acetamide (B32628) derivatives has been reported through the reaction of 5-aminoindole with chloroacetyl chloride. iosrjournals.org

Urea and thiourea derivatives are typically synthesized by reacting the amine with isocyanates and isothiocyanates, respectively. kent.ac.ukrsc.org A general method involves the reaction of an aminoindole with triphosgene (B27547) to form an isocyanate intermediate, which is then reacted with a primary or secondary amine to yield the desired urea. rsc.org Similarly, treatment with reagents like thiocarbonyldiimidazole or a combination of carbon disulfide and a coupling agent can generate an isothiocyanate intermediate for subsequent reaction with an amine to form a thiourea. kent.ac.ukrsc.org

A study on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives demonstrated the synthesis of these compounds from 2-adamantane-1H-indol-5-amine. rsc.org The aminoindole was first converted to the corresponding isocyanate using triphosgene or to the isothiocyanate using CS₂ and bis(trichloromethyl)carbonate, followed by reaction with various amines to produce a library of urea and thiourea derivatives. rsc.org These reactions are generally high-yielding and allow for the introduction of diverse substituents.

| Derivative Type | Reagents | Key Intermediate | Reference |

| Amide | Carboxylic acid/acid chloride | Acyl-substituted indole | iosrjournals.org |

| Urea | Isocyanate or Triphosgene + Amine | Isocyanato-indole | rsc.org |

| Thiourea | Isothiocyanate or CS₂ + Amine | Isothiocyanato-indole | kent.ac.ukrsc.org |

The indole nucleus is a well-established pharmacophore, and its biological activity can be fine-tuned by introducing other pharmacophoric groups. nih.gov The 5-amino group of this compound is an ideal attachment point for such modifications.

A variety of pharmacophoric moieties have been attached to the indole scaffold to explore structure-activity relationships (SAR). For example, in the development of dual 5-LOX/sEH inhibitors, various substituents were introduced at the N-1 and C-5 positions of an indoline (B122111) core, which is a reduced form of indole. nih.gov These modifications included the introduction of urea and isothiocyanate groups, followed by further functionalization. nih.gov

In another study, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized to target the orphan nuclear receptor Nur77. rsc.org The adamantane (B196018) moiety, known for its lipophilic character and presence in several approved drugs, was coupled with the indole scaffold, and various aryl and alkyl groups were introduced via the urea or thiourea linker. rsc.org

The synthesis of 1-(4-(tert-butyl)benzyl)-1H-indol-5-amine has been reported, which was then used to create derivatives targeting the FtsZ protein. acs.org This highlights the strategy of installing a bulky, hydrophobic group at the N-1 position while using the C-5 amine for further derivatization.

The development of antagonists for the 5-HT₇ receptor has also involved the synthesis of indole derivatives with diverse pharmacophoric features. ceu.es Computational modeling and SAR studies have guided the design of these molecules, emphasizing the importance of features like a positive ionizable group, a hydrogen bond acceptor, and hydrophobic regions. ceu.es

To investigate the biological targets and mechanisms of action of indole-based compounds, it is often necessary to synthesize conjugates for biochemical studies. These conjugates typically involve linking the indole derivative to a reporter molecule, such as a fluorescent probe or a biotin (B1667282) tag, or to a solid support for affinity chromatography.

The synthesis of fluorescent probes based on drug-like ligands is a powerful approach for visualizing and studying receptor interactions in real-time. semanticscholar.orgacs.org A modular design strategy can be employed, where the pharmacophore of interest (in this case, a derivative of this compound) is linked to a fluorescent dye via a suitable spacer. The 5-amino group provides a convenient point for conjugation. For example, the amine can be reacted with an activated ester of a fluorescent dye, such as a TAMRA or NBD derivative, to form a stable amide bond. semanticscholar.orgacs.org The choice of linker is critical to ensure that the pharmacological properties of the parent molecule are retained.

The synthesis of such probes often involves a multi-step sequence, including the protection of reactive functional groups, coupling of the pharmacophore to the linker, attachment of the fluorescent dye, and final deprotection. semanticscholar.orgacs.org For example, the synthesis of fluorescent probes for the cannabinoid receptor CB1 involved coupling a pharmacophore to a diethyl glycine-based linker, which was then attached to a fluorescent dye. semanticscholar.orgacs.org

Iv. Spectroscopic and Analytical Research Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-Butyl-1H-indol-5-amine by providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H-NMR) spectroscopy allows for the identification and characterization of the different types of protons present in the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals in a ¹H-NMR spectrum are unique to the specific electronic environment of each proton.

While specific experimental data for this compound is not publicly available in the searched literature, a predicted ¹H-NMR data table can be constructed based on the analysis of similar indole (B1671886) structures. The expected signals would correspond to the protons of the butyl group and the indole ring system.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Indole NH | ~8.0-8.2 | singlet (s) | 1H |

| Aromatic CH (C4-H) | ~7.1-7.2 | doublet (d) | 1H |

| Aromatic CH (C6-H) | ~6.7-6.8 | doublet (d) | 1H |

| Aromatic CH (C7-H) | ~7.0-7.1 | doublet (d) | 1H |

| Indole CH (C2-H) | ~6.9-7.0 | doublet (d) | 1H |

| Indole CH (C3-H) | ~6.4-6.5 | doublet (d) | 1H |

| N-CH₂ (Butyl) | ~4.1-4.2 | triplet (t) | 2H |

| -CH₂- (Butyl) | ~1.7-1.8 | multiplet (m) | 2H |

| -CH₂- (Butyl) | ~1.3-1.4 | multiplet (m) | 2H |

| -CH₃ (Butyl) | ~0.9-1.0 | triplet (t) | 3H |

| Amine NH₂ | ~3.5-4.0 | broad singlet (br s) | 2H |

This table represents predicted values and may differ from experimental results.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum, with its chemical shift indicating its electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=C (Indole C7a) | ~135-136 |

| C-NH₂ (Indole C5) | ~140-141 |

| C=C (Indole C3a) | ~128-129 |

| C-H (Indole C7) | ~110-111 |

| C-H (Indole C4) | ~110-111 |

| C-H (Indole C6) | ~105-106 |

| C-H (Indole C2) | ~122-123 |

| C-H (Indole C3) | ~100-101 |

| N-CH₂ (Butyl) | ~46-47 |

| -CH₂- (Butyl) | ~31-32 |

| -CH₂- (Butyl) | ~20-21 |

| -CH₃ (Butyl) | ~13-14 |

This table represents predicted values and may differ from experimental results.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound. A COSY spectrum would reveal correlations between coupled protons, for example, between the adjacent methylene (B1212753) groups of the butyl chain. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, confirming the assignments made in the 1D NMR spectra. Although no specific 2D NMR data were found in the literature for this compound, these techniques are standard practice in structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of this compound (C₁₂H₁₆N₂) is 188.1313 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 189.1386 | Not Available |

Experimental data not available from the searched sources.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is employed to confirm the molecular weight and to separate the compound from any starting materials, byproducts, or degradation products.

The liquid chromatography component separates the mixture based on the differential partitioning of the analytes between the mobile and stationary phases. For a compound like this compound, a reversed-phase column is typically used. Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the molecular ion.

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (C12H16N2), the expected exact mass is approximately 188.13 g/mol . In positive ion mode ESI, the compound is expected to be observed as the protonated molecule [M+H]+ at an m/z of approximately 189.14. High-resolution mass spectrometry can provide even more precise mass measurements, further confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH2) typically appear as two bands in the region of 3300-3500 cm-1. The C-H stretching vibrations of the butyl group and the indole ring would be observed around 2850-3000 cm-1. The aromatic C=C stretching vibrations of the indole ring are expected in the 1450-1600 cm-1 region. Furthermore, the C-N stretching vibration would likely be found in the 1250-1350 cm-1 range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Alkyl & Aromatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

X-ray Diffraction Studies for Solid-State Structure Determination

The diffraction pattern generated when X-rays are passed through the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This analysis would confirm the planarity of the indole ring system and the conformation of the butyl chain. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in the packing of the molecules in the crystal lattice.

Chromatographic Methods for Purification and Purity Evaluation

Chromatographic methods are central to both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of a sample and can also be used for preparative purification. In an analytical HPLC setup, a small amount of the sample is injected onto a column packed with a stationary phase. A solvent system (mobile phase) is then pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases.

For purity analysis of this compound, a reversed-phase HPLC method is commonly employed, often using a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any impurities. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected by a UV detector, typically set at a wavelength where the indole chromophore absorbs strongly (e.g., ~220 nm or ~280 nm).

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV at ~220 nm or ~280 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of reactions, identifying compounds in a mixture, and assessing purity. A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent).

V. Structure Activity Relationship Sar Studies and Mechanistic Investigations

Impact of N1-Butyl Substitution on Biochemical Interactions

The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of biological activity and target interaction. While the indole N-H can act as a hydrogen bond donor, its alkylation, for instance with a butyl group, fundamentally alters the molecule's electronic and steric properties. This modification prevents hydrogen bond donation and introduces a hydrophobic moiety.

Role of the 5-Amino Group in Molecular Recognition and Activity

The 5-amino group on the indole ring is a key functional group that significantly influences the molecule's ability to interact with biological targets. This primary amine can act as a hydrogen bond donor and a protonatable basic center, allowing for ionic interactions with acidic amino acid residues in a protein's active site. nih.govkobe-u.ac.jp The indole nucleus itself is a crucial element in many biologically active compounds. nih.gov

The importance of a free amino group has been highlighted in several studies. In one instance, the amino group was identified as a critical binding site for the anti-staphylococcal activity of an indole derivative. mdpi.com Research on tryptamine (B22526) derivatives showed that the presence of a free amino group was important for their inhibitory effects. kobe-u.ac.jp Furthermore, SAR studies on tyrosinase inhibitors revealed that an unsubstituted amino group on the indole core can act as a hydrogen bond donor, facilitating tighter binding to the target protein and thereby enhancing inhibitory activity. nih.gov Conversely, substitution on this amino group often leads to a decrease in activity. This suggests that the 5-amino group of 1-Butyl-1H-indol-5-amine is likely crucial for forming key interactions, such as hydrogen bonds, with its biological targets. The reactivity of the 5-amino group also makes it a useful handle for further chemical modifications. acs.org

Modulation of Biological Target Affinity through Structural Modifications

The indole scaffold is a versatile platform for developing ligands for a wide range of biological targets. By systematically modifying the indole ring, the side chains, and various functional groups, researchers can fine-tune the affinity and selectivity of these compounds for specific receptors.

Indole derivatives are a well-established class of ligands for serotonin (B10506) (5-HT) receptors, owing to their structural similarity to the endogenous ligand serotonin (5-hydroxytryptamine). biomolther.org The tryptamine nucleus, which is an indole with an aminoethyl side chain, has been extensively explored for developing ligands for various 5-HT receptor subtypes. tandfonline.com

A significant area of research has focused on developing selective 5-HT1A receptor agonists, which have potential applications in treating mood disorders like depression. researchgate.netresearchgate.net SAR studies have shown that combining structural elements known to confer 5-HT1A affinity, such as an indole-alkyl-amine and an aryl-piperazine moiety, can lead to compounds with high receptor specificity and potency. researchgate.net

For example, a series of indolebutylamine derivatives were synthesized to identify potent and selective 5-HT1A agonists. researchgate.net Modifications to the aryl-piperazine portion and the indole ring were systematically explored. It was found that para-substitution on the aryl-piperazine moiety decreased affinity for dopamine (B1211576) D2 receptors while increasing affinity for 5-HT1A receptors. researchgate.net Introducing a carboxamide group at the 5-position of the indole ring also proved beneficial. The data below highlights some of the most potent and selective compounds from this class. researchgate.net

| Compound | Structure | 5-HT1A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | Selectivity (D2/5-HT1A) |

|---|---|---|---|---|

| Compound 45 | 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | 0.09 | 140 | 1556 |

| Compound 54 | 3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | 0.9 | >850 | >944 |

Achieving selectivity for a specific 5-HT receptor subtype over others is a major goal in medicinal chemistry to minimize off-target effects. Structural modifications to the indole core and its substituents are crucial for controlling this selectivity. For instance, in the development of 5-HT1A agonists, modifications were aimed at reducing affinity for the dopamine D2 receptor. mdpi.com

In another class of compounds, 3-(propylpiperazinyl)indoles, researchers were able to develop agonists with high selectivity for the 5-HT1D receptor over the closely related 5-HT1B receptor. acs.org The lead compound from this series, which featured a 1,2,4-triazol-4-yl group at the 5-position of the indole, demonstrated up to 200-fold selectivity for the h5-HT1D receptor. acs.org Similarly, studies on conformationally restricted benz[e]indole derivatives showed that the nature of the substituent on the aromatic ring could switch the compound's profile from a mixed 5-HT1A/D2 ligand to a selective 5-HT1A agonist. drugbank.com Specifically, 9-methoxy analogs had mixed activity, while the corresponding 9-hydroxy analogs were selective 5-HT1A agonists. drugbank.com The conformationally rigid 1,3,4,5-tetrahydrobenz[c,d]indole also showed high affinity for the 5-HT6 receptor with excellent selectivity over other serotonin and all dopamine receptors. nih.gov

Indole-based structures have also been successfully developed as ligands for dopamine receptors, particularly the D2 and D3 subtypes. The challenge often lies in achieving selectivity for D3 over the highly homologous D2 receptor. core.ac.uk

A series of indolebutylamine derivatives were designed as selective ligands for the D3 receptor. nih.gov By incorporating specific substituents, a compound (11q) was identified that binds to the D3 receptor with a Ki value of 124 nM and shows excellent selectivity over both D1 and D2 receptors. nih.gov Computational modeling suggested that an interaction with the S182 residue in an extracellular loop of the D3 receptor might be responsible for this high selectivity. nih.gov

Further research into N6-substituted tetrahydrobenzo[d]thiazole analogues linked to an indol-5-yl)piperazine moiety led to the development of highly selective D3 receptor agonists. nih.gov This work underscores how complex indole derivatives can be fine-tuned to achieve significant selectivity for the D3 receptor subtype. The table below presents binding affinities for selected compounds from this study. nih.gov

| Compound | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | Selectivity (D2/D3) |

|---|---|---|---|

| R-(+)-46 | 1050 | 1.8 | 583 |

| S-(-)-46 | 17.4 | 1.5 | 11.6 |

| R-(+)-45 | 138 | 0.8 | 172.5 |

Estrogen Receptor Alpha (ERα) Modulator Research

The indole nucleus is a privileged scaffold in medicinal chemistry and has been incorporated into numerous compounds designed as Selective Estrogen Receptor Modulators (SERMs). nih.govmdpi.com These agents are crucial in therapies for hormone-dependent cancers, such as certain types of breast cancer where Estrogen Receptor Alpha (ERα) is a key therapeutic target. Research into indole-based SERMs has shown that modifications at various positions on the indole ring can significantly influence binding affinity and functional activity (agonist vs. antagonist) at the ERα. mdpi.combilkent.edu.tr

However, a direct investigation into the ERα modulatory activity of This compound has not been extensively reported in peer-reviewed literature. Computational and in vitro studies tend to focus on more complex indole derivatives. For instance, molecular docking studies of isoxazole-indole-γ-resorcylic acid scaffolds have been performed to evaluate their potential as SERMs, comparing their binding patterns to established modulators like Bazedoxifene and Raloxifene. nih.gov These studies highlight the importance of specific interactions with key amino acid residues in the ERα ligand-binding domain, such as Arg 394, Glu 353, and Asp 351, which are critical for determining the agonistic or antagonistic nature of the ligand. nih.gov

Other research has focused on indole-based analogs where the N-H of the indole ring forms a crucial hydrogen bond with Threonine 347, an interaction suggested to be important for ERα antagonism. researchgate.net While these findings underscore the potential of the indole scaffold for ERα modulation, specific SAR data for N1-butyl and C5-amino substituted indoles remains to be fully elucidated.

Cannabinoid Receptor (CB1) Allosteric Modulation

The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor, is a significant target for treating various neurological and psychiatric disorders. Allosteric modulators of the CB1 receptor offer a promising therapeutic strategy, potentially providing greater specificity and fewer side effects than direct-acting agonists. researchgate.net The indole-2-carboxamide scaffold has been a focal point of this research since the discovery of compounds like ORG27569, which was identified as a prototypical allosteric modulator of the CB1 receptor. scilit.comnih.gov

While This compound itself has not been specifically identified as a CB1 allosteric modulator in available studies, research on related indole-2-carboxamides provides valuable SAR insights. These studies have revealed several key structural requirements for allosteric modulation of the CB1 receptor:

Indole Ring Substitution : An electron-withdrawing group at the C5-position of the indole ring can significantly impact binding affinity (K_B) and binding cooperativity (α). nih.gov

C3-Position : The presence and length of a linear alkyl group at the C3-position of the indole ring profoundly influence the allosteric modulation of the orthosteric binding site. nih.gov

C2-Position Amide Functionality : This feature is considered critical for the allosteric effects on the orthosteric site. nih.gov

Linker and Terminal Group : The length of the linker between the amide bond and a terminal phenyl ring, as well as the substituents on that ring, are crucial for activity. nih.gov

One study identified 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide as a potent positive allosteric modulator of agonist binding, exhibiting a high binding cooperativity value (α of 24.5). nih.gov Despite enhancing agonist binding, these modulators often act as antagonists of agonist-induced G-protein coupling. nih.gov This "ago-allosteric" modulation highlights the complexity of CB1 receptor pharmacology and the potential for developing functionally selective drugs.

Enzyme Inhibition Studies (e.g., Haspin Kinase, CFTR protein, efflux pumps)

The indole scaffold is a common feature in inhibitors designed to target a range of enzymes critical in disease pathways.

Haspin Kinase Inhibition Haspin, a serine/threonine kinase that phosphorylates histone H3, is an emerging target in oncology due to its role in regulating mitosis. Several classes of Haspin inhibitors are based on the indole structure. While there is no specific data on This compound , studies on related compounds are informative. For example, a series of substituted indoles were designed and evaluated, leading to the identification of potent inhibitors. In one such study, comprehensive in-cell analysis highlighted specific compounds that demonstrated synergistic activity with paclitaxel (B517696) in both 2D and 3D cellular models. The selectivity of these indole-based inhibitors is a key aspect of research, with some compounds showing remarkable selectivity for Haspin when tested against a broad panel of other kinases.

CFTR Protein Modulation The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a chloride and bicarbonate channel, and its dysfunction leads to cystic fibrosis. Modulators of CFTR include correctors, which improve protein trafficking, and potentiators, which enhance channel gating. Indole derivatives have been investigated as part of these modulator combinations. For instance, the investigational corrector VX-661 (tezacaftor) contains a complex indole core: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1 -[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl )cyclopropanecarboxamide. This structure, while far more complex than this compound, features a substituted amine functionality at the indole-5 position, suggesting this position is amenable to modification for achieving CFTR modulation. Research has shown that some potentiators can interfere with the action of correctors, highlighting the need for careful design and testing of combination therapies.

Efflux Pump Inhibition Bacterial efflux pumps contribute significantly to multidrug resistance (MDR) by actively expelling antibiotics from the cell. Inhibiting these pumps is a key strategy to restore the efficacy of existing antibiotics. The indole scaffold has been explored for its potential as an efflux pump inhibitor (EPI). Although direct studies on This compound are not available, related indole derivatives have shown activity. For example, 1-(1H-indol-3-yl)ethanamine derivatives have been investigated as potential inhibitors of the Staphylococcus aureus NorA efflux pump. In another study, certain indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties demonstrated broad-spectrum antimicrobial activity, which may be linked to efflux pump inhibition.

Studies on Nuclear Receptors (e.g., Nur77)

Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a critical role in apoptosis, making it an attractive target for cancer therapy. Several small molecules that modulate Nur77 function are based on the indole ring system.

Research has identified a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea (B124793) derivatives as potent anticancer agents that act by modulating Nur77. These compounds are structurally related to This compound , as they feature a substituted amine group at the C5 position of the indole ring. In vitro studies showed that specific derivatives in this series could induce Nur77 expression in a time- and dose-dependent manner in H460 lung cancer cells. The activation of Nur77 by these compounds was linked to the induction of apoptosis. This suggests that the 1H-indol-5-amine scaffold could be a valuable starting point for the development of novel Nur77-targeting anticancer agents.

Mechanistic Research of Cellular Interactions (In Vitro Models)

Understanding how a compound interacts with cellular systems is vital for drug development. In vitro models provide a controlled environment to dissect these mechanisms, from signaling cascades to direct effects on pathogens.

Investigations into Cell Signaling Pathways

The modulation of cellular signaling pathways is a direct consequence of a compound's interaction with its molecular target(s). For indole derivatives, a wide range of signaling effects has been observed.

CB1 Receptor Signaling : In the context of CB1 receptor modulation, indole-based allosteric modulators like ORG27569 have been shown to antagonize agonist-induced G protein signaling while paradoxically inducing β-arrestin-mediated phosphorylation of ERK1/2. mdpi.comnih.gov This demonstrates functional selectivity or "biased agonism," where a modulator directs the receptor to signal through one pathway over another.

Nur77-Mediated Apoptosis : Indole derivatives that activate the nuclear receptor Nur77 have been shown to trigger downstream apoptotic signaling. For example, treatment of glioblastoma cells with the natural compound n-butylidenephthalide led to the translocation of Nur77 from the nucleus to the cytoplasm, which in turn initiated the release of cytochrome c from mitochondria and the activation of caspase 3, key events in the intrinsic apoptosis pathway. Similarly, certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives induced cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis, in a Nur77-dependent manner in lung cancer cells.

These examples highlight the diverse signaling pathways that can be influenced by compounds containing the indole scaffold.

Antimicrobial Research (in vitro studies on bacterial strains)

The indole ring is a core component of many natural and synthetic compounds with significant antimicrobial properties. The investigation of indole derivatives against various bacterial strains in vitro has yielded promising results.

While specific antimicrobial data for This compound is not prominent in the literature, numerous studies on related structures demonstrate the potential of this chemical class. For instance, novel indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have been synthesized and tested against a panel of bacteria and fungi.

One study reported the minimum inhibitory concentrations (MICs) for a series of such compounds against several strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: In Vitro Antimicrobial Activity of Selected Indole-Thiadiazole and Indole-Triazole Derivatives

| Compound Class | Test Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|---|

| Indole-Thiadiazole | S. aureus (ATCC 25923) | 3.125-25 | Ciprofloxacin | 0.39 |

| Indole-Thiadiazole | MRSA (ATCC 43300) | 3.125-25 | Ciprofloxacin | 0.09 |

| Indole-Thiadiazole | E. coli (ATCC 25922) | 6.25-50 | Ciprofloxacin | 0.09 |

| Indole-Triazole | S. aureus (ATCC 25923) | 3.125-50 | Ciprofloxacin | 0.39 |

| Indole-Triazole | MRSA (ATCC 43300) | 3.125-50 | Ciprofloxacin | 0.09 |

| Indole-Triazole | E. coli (ATCC 25922) | 12.5-50 | Ciprofloxacin | 0.09 |

Data derived from studies on indole derivatives containing thiadiazole and triazole moieties.

The results indicated that some derivatives exhibited excellent activity against MRSA, with MIC values more potent than the standard drugs ampicillin (B1664943) and sultamicillin, and in some cases, even more effective than ciprofloxacin. bilkent.edu.tr The broad spectrum of activity suggests that the indole scaffold is a versatile template for developing new anti-infective agents.

Anti-proliferative Activity in Research Cell Lines

Derivatives of the 1H-indol-5-amine scaffold have been the subject of numerous studies to evaluate their potential as anti-proliferative agents. Research has demonstrated that these compounds exhibit a range of cytotoxic activities against various human cancer cell lines. The specific substitutions on the indole ring and the amine group are crucial in determining the potency and selectivity of these compounds.

A series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives were synthesized and tested for their anti-proliferative effects on H460 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. rsc.org The results indicated that many of these compounds possessed moderate to potent activity. rsc.org For instance, a derivative featuring a t-butyl group (Compound 7a) showed significant potency against MCF-7 cells, with an IC₅₀ value of 5.16 ± 0.20 μM. rsc.org Conversely, introducing n-alkyl groups with more than three carbons was found to be unfavorable for anti-proliferative activity, with some derivatives showing IC₅₀ values over 100 μM. rsc.org

In another study, new sulfanilamide-1,2,3-triazole hybrids were evaluated against MGC-803 (gastric cancer), MCF-7, and PC-3 (prostate cancer) cell lines. mdpi.com Most of these compounds showed moderate to good activity. mdpi.com Notably, compound 11f (4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide) displayed excellent anti-proliferative activity, with an IC₅₀ value of 4.1 μM against PC-3 cells. mdpi.com This compound was also found to be more potent than the reference drug 5-Fu against the MGC-803 cell line and showed good selectivity between cancer and normal gastric epithelial cells (GES-1). mdpi.com

Furthermore, conjugates of (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone have been synthesized and assessed for their cytotoxicity against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), MCF-7, and DU-145 (prostate). nih.gov Many of these compounds demonstrated considerable cytotoxicity, with IC₅₀ values ranging from 0.54 to 31.86 μM. nih.gov

The table below summarizes the anti-proliferative activity of selected indole derivatives in various cancer cell lines.

| Compound | Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|---|

| Compound 7a | 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-t-butyl urea | MCF-7 (Breast) | 5.16 ± 0.20 | rsc.org |

| Compound 7f | 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-phenethyl urea | H460 (Lung) | 0.42 ± 0.09 | rsc.org |

| Compound 7f | 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-phenethyl urea | HepG2 (Liver) | 0.28 ± 0.08 | rsc.org |

| Compound 11f | Sulfanilamide-1,2,3-triazole hybrid | PC-3 (Prostate) | 4.1 | mdpi.com |

| Compound 11f | Sulfanilamide-1,2,3-triazole hybrid | MGC-803 (Gastric) | 13.7 | mdpi.com |

| Compound 5g | Benzimidazole-indole conjugate | DU-145 (Prostate) | 0.68 | nih.gov |

| Compound 6f | Imidazo[4,5-b]pyridine-indole conjugate | DU-145 (Prostate) | 0.54 | nih.gov |

Bioisosteric Replacement Strategies and Their Consequences on Activity

Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound's physicochemical properties, such as size, shape, electronic distribution, and lipophilicity, to enhance its biological activity, alter its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.comnih.gov This involves exchanging an atom or a group of atoms with an alternative, broadly similar, atom or group. cambridgemedchemconsulting.com

In the context of 1H-indol-5-amine derivatives, structure-activity relationship (SAR) studies have highlighted the consequences of various bioisosteric replacements.

Alkyl Group Modifications: The nature of the alkyl substituent has a significant impact on anti-proliferative activity. In a study of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives, replacing smaller alkyl groups with larger ones had a notable effect. While a t-butyl group (a bioisostere of a propyl or butyl group) was favorable for activity in MCF-7 cells, increasing the chain length of n-alkyl groups beyond three carbons was detrimental to potency. rsc.org This suggests that the size and shape of the substituent are critical for optimal interaction with the biological target.

Replacement of Aryl Rings and Functional Groups: SAR studies on sulfanilamide-1,2,3-triazole hybrids showed that the nature of the aryl ring influences anti-proliferative activity. mdpi.com Replacing a thiophene (B33073) or coumarin (B35378) ring with a phenyl ring led to an improvement in inhibitory activity against PC-3 cells. mdpi.com Furthermore, the substitution pattern on the phenyl ring was critical; replacing a hydrogen atom with a tertiary butyl group resulted in decreased activity, whereas a 4-CH₃ substitution enhanced activity against all tested cell lines. mdpi.com The removal of a phenoxy group from the structure was clearly detrimental, with the resulting compounds showing no inhibitory activity against MCF-7 and PC-3 cells. mdpi.com

Replacement of the Indole Nucleus: The indole ring itself is a crucial pharmacophore. Studies on imidazo[2,1-b] rsc.orgcambridgemedchemconsulting.comresearchgate.netthiadiazole analogues highlighted the importance of the indole nucleus at a specific position; its replacement with other heterocycles led to a sudden decrease in antitumor activity. nih.gov

Amide Bond Bioisosteres: The amide bond is a common feature in many biologically active molecules, but it can be susceptible to metabolic degradation. Replacing it with more stable bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) is a common strategy. nih.gov For example, the replacement of an amide bond with a 1,2,4-oxadiazole (B8745197) in certain compounds resulted in equipotent molecules with slightly improved metabolic stability in vitro. nih.gov This strategy could be applicable to indole-amide derivatives to improve their drug-like properties.

These examples demonstrate that bioisosteric replacement is a powerful tool for optimizing the anti-proliferative activity of indole-based compounds. The consequences of these replacements are highly dependent on the specific compound series and the biological target, underscoring the importance of detailed SAR studies in the development of new therapeutic agents.

Vi. Potential Research Applications Beyond Biological Systems

Role as Chemical Probes in Mechanistic Biology

While direct applications of 1-Butyl-1H-indol-5-amine as a chemical probe are not extensively documented, its structural framework is archetypal for molecules designed to investigate biological systems. Chemical probes are small molecules used to study and manipulate biological processes and protein functions. The N-butylated indole (B1671886) scaffold is a well-established platform for developing such tools.

A prominent example is JWH-073 (1-butyl-3-(1-naphthoyl)indole), a compound designed and used in scientific research as a tool to study the cannabinoid system. usdoj.gov Although structurally different at the 3-position, JWH-073 demonstrates how the 1-butyl-indole core can be used to create potent and selective ligands for probing receptor structure-activity relationships. usdoj.gov The butyl group often enhances lipophilicity, aiding in membrane permeability, while the indole nucleus serves as a versatile scaffold for introducing other functional groups to fine-tune binding affinity and selectivity.

Similarly, series of indolebutylamines have been prepared to serve as highly selective and potent 5-HT(1A) agonists, intended for use as pharmacological tools in the study of mood disorders. nih.gov Research into related substituted indoles has also been undertaken to probe the effect of the indole ring's electronics on antimicrobial activity. nih.gov The 5-amino group on this compound offers a key functional handle. It can act as a hydrogen bond donor or acceptor, or it can be readily modified to attach fluorophores, biotin (B1667282) tags, or photoaffinity labels, thereby converting the parent molecule into a sophisticated tool for receptor mapping, target identification, and visualization of biological pathways.

Building Blocks in Synthetic Organic Chemistry

The compound this compound is a valuable bifunctional building block for synthetic organic chemistry. Its structure contains two primary sites for chemical modification: the nucleophilic 5-amino group and the indole ring itself, which is susceptible to electrophilic substitution, primarily at the C3 position. Protected versions of 5-aminoindole (B14826) are regarded as versatile intermediates that facilitate the production of complex molecules with high precision. chemimpex.com

The 5-amino group can undergo a wide range of chemical transformations, making it a cornerstone for building molecular diversity. These reactions allow chemists to append new functionalities and construct larger, more complex molecular architectures. The indole scaffold itself is a privileged structure in medicinal chemistry, and the ability to derivatize it at a specific position is crucial for developing new compounds. nih.gov The N-butylation already present in the molecule enhances its solubility in organic solvents compared to the parent 5-aminoindole, which can be advantageous for subsequent synthetic steps.

Below is a table summarizing potential synthetic transformations involving the 5-aminoindole scaffold, illustrating its versatility as a synthetic intermediate.

| Reaction Type | Reagents & Conditions | Resulting Functionality | Purpose in Synthesis |

| Acylation | Acyl chlorides, Anhydrides, Base | Amide | Introduction of carbonyl-containing groups, synthesis of bioactive amides. |

| Sulfonylation | Sulfonyl chlorides, Base (e.g., Pyridine) | Sulfonamide | Creation of sulfonamide-based structures, common in pharmaceuticals. |

| Alkylation | Alkyl halides, Reductive Amination | Secondary/Tertiary Amine | Extension of side chains, modulation of basicity and lipophilicity. |

| Diazotization | NaNO₂, aq. HCl (Sandmeyer Reaction) | Diazonium Salt | Intermediate for introducing halides, -CN, -OH, and other groups. |

| Cyclization | Bifunctional reagents (e.g., diketones) | Fused Heterocycles | Construction of polycyclic systems, such as carbolines. |

| Palladium Coupling | Aryl halides, Pd catalyst, Base | Diaryl Amine | Formation of C-N bonds to construct complex aromatic systems. |

This table represents common reactions for aromatic amines and indole derivatives, showcasing the synthetic potential of the this compound scaffold.

Advanced Materials Science Research

The indole nucleus is an aromatic heterocyclic system that has garnered interest in materials science, particularly for the development of conductive polymers and organic electronic materials. rsc.orgias.ac.in Polyindole (PIN) and its derivatives are recognized for their favorable properties, including good redox activity, high thermal stability, and slower degradation compared to other conductive polymers like polyaniline (PANI) and polypyrrole (PPY). materialsciencejournal.orgwikipedia.org

This compound can be viewed as a functional monomer for the synthesis of novel polyindole-based materials. The polymerization of indole typically occurs through the C2 and C3 positions, creating a conjugated polymer backbone. The substituents on the indole ring play a critical role in tuning the final properties of the polymer.

The N-butyl group can enhance the solubility and processability of the resulting polymer, which are common challenges in the field of conducting polymers. By preventing excessive cross-linking and aggregation, it allows the material to be more easily cast into thin films from solution.

The 5-amino group can influence the electronic properties of the polymer backbone through its electron-donating nature. It can also serve as a site for post-polymerization modification or as a coordination site for metal ions, potentially leading to new sensory or catalytic materials. Copolymers made with amino-substituted indoles have been shown to possess high thermal stability and electrochemical activity. proquest.com

Research has demonstrated that the electronic properties of the indole ring can be systematically tuned through substitution, which is a key principle in designing materials for organic electronics, such as n-type materials for optoelectronic devices. ias.ac.innih.gov Therefore, this compound represents a promising candidate for fundamental research into new functional materials where its specific substituents can be leveraged to control polymer properties for advanced applications, excluding the development of specific commercial products.

The following table provides a comparative overview of key properties of polyindole against other common conducting polymers.

| Property | Polyindole (PIN) | Polyaniline (PANI) | Polypyrrole (PPY) |

| Monomer | Indole | Aniline | Pyrrole (B145914) |

| Conductivity (Doped) | Moderate | High | High |

| Thermal Stability | Good | Moderate | Low to Moderate |

| Environmental Stability | Good | Moderate | Moderate |

| Redox Activity | High | High | High |

| Processability | Generally Poor (can be improved by substitution) | Moderate | Generally Poor |

This table provides a general comparison; specific properties can vary significantly based on synthesis conditions, dopants, and derivatization.

Vii. Future Directions and Emerging Research Avenues for 1 Butyl 1h Indol 5 Amine and Its Derivatives

Development of Novel Synthetic Routes

While classical methods for indole (B1671886) synthesis are well-established, the future development of 1-Butyl-1H-indol-5-amine derivatives will benefit from modern, more efficient, and sustainable synthetic strategies. The focus will be on methodologies that allow for rapid diversification of the core structure, enabling the creation of extensive libraries for high-throughput screening.

Key emerging strategies include:

C-H Activation/Functionalization: Direct functionalization of the indole core's C-H bonds is a powerful, atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. This allows for late-stage diversification, where complex molecules can be modified in the final steps of a synthesis. For derivatives of this compound, this could involve selective alkylation, arylation, or acylation at the C2, C3, C4, C6, and C7 positions.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings are invaluable for creating carbon-carbon and carbon-heteroatom bonds. These methods can be employed to attach a wide variety of groups to a halogenated this compound precursor, offering a modular approach to library synthesis.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high efficiency and molecular diversity. Designing MCRs that incorporate the this compound scaffold could rapidly generate novel and structurally complex derivatives.

Photoredox Catalysis: This strategy uses visible light to initiate chemical transformations under mild conditions, showing excellent functional group tolerance. It has been successfully used for the C-H functionalization of tryptophan-containing peptides and could be adapted for the selective alkylation of the this compound core.

| Synthetic Strategy | Description | Potential Application for this compound Derivatives | Key Advantages |

|---|---|---|---|

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, bypassing pre-functionalization steps. | Introduction of alkyl, aryl, or other functional groups at various positions on the indole ring. | High atom economy, reduced synthetic steps, late-stage diversification. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using a palladium catalyst and a pre-halogenated substrate. | Coupling of aryl, vinyl, or alkynyl groups to the indole scaffold. | High reliability, broad substrate scope, modularity. |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product. | Rapid generation of complex, polycyclic structures incorporating the indoleamine core. | High efficiency, operational simplicity, increased molecular diversity. |

| Photoredox Catalysis | Use of visible light to drive chemical reactions via single-electron transfer. | Mild and selective introduction of functional groups under conditions compatible with sensitive moieties. | Mild reaction conditions, high functional group tolerance, sustainable. |

Exploration of Undiscovered Biochemical Targets

The indole scaffold is present in numerous approved drugs and bioactive molecules, targeting a wide range of receptors, enzymes, and ion channels. Derivatives of this compound are prime candidates for screening against both known and novel biochemical targets to uncover new therapeutic applications.

Future research should focus on:

Screening against Known Indole-Targeting Protein Families: Systematic screening of a library of this compound derivatives against targets like serotonin (B10506) receptors (e.g., 5-HT1A), protein kinases (e.g., PI3Kα, EGFR), monoamine oxidases (MAO-A and MAO-B), and xanthine (B1682287) oxidase could identify potent and selective ligands. The 5-amino group, in particular, offers a vector for modification that could significantly influence binding affinity and selectivity.

Phenotypic Screening: Unbiased phenotypic screening in disease-relevant cellular or organismal models can identify compounds with desired biological effects without a preconceived target. This approach can reveal unexpected therapeutic potential and help identify entirely new mechanisms of action.

Chemoproteomics: Advanced chemical proteomics techniques can be used to identify the direct protein targets of bioactive this compound derivatives within a complex biological system. This involves creating a probe molecule from a hit compound to "fish" for its binding partners in cell lysates.

| Target Class | Examples | Therapeutic Area | Rationale for Screening |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) Receptors, Dopamine (B1211576) (D2) Receptors | Neuroscience (Depression, Anxiety), Migraine | The indole nucleus is a core component of serotonin and many serotonergic drugs. |

| Protein Kinases | EGFR, PI3Kα | Oncology | Indole-based compounds have been developed as potent kinase inhibitors. |

| Enzymes | Monoamine Oxidase (MAO), Xanthine Oxidase (XO), α-Glucosidase | Neurodegenerative Disease, Gout, Diabetes | Indole derivatives have shown potent inhibitory activity against various metabolic enzymes. |

| Microbial Targets | DNA Gyrase, Lanosterol 14α-demethylase | Infectious Disease | The indole scaffold is a promising starting point for novel antibacterial and antifungal agents. |

Advanced Computational Approaches for Structure-Activity Prediction

In silico methods are indispensable in modern drug discovery for accelerating the design-synthesize-test cycle. For this compound, computational chemistry can guide the synthesis of derivatives with higher potency and better drug-like properties.

Emerging computational avenues include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of novel this compound derivatives. This allows for the rational design of modifications that enhance key interactions with target site residues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. These models can predict the activity of unsynthesized derivatives, helping to prioritize synthetic efforts.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model based on active this compound analogs can be used to screen virtual libraries for new hits.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. Early in silico ADMET profiling helps to eliminate candidates with poor pharmacokinetic profiles, saving time and resources.

| Computational Approach | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding poses and affinities of derivatives in a target's active site. | Prioritization of compounds based on predicted binding energy; rational design of new derivatives. |

| QSAR Modeling | Develop predictive models based on the activity of a training set of known compounds. | Estimation of biological activity for virtual compounds before synthesis. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and identification of key stable interactions. |

| ADMET Profiling | Predict pharmacokinetic and toxicity properties (e.g., bioavailability, metabolic stability). | Early identification and deselection of candidates with unfavorable drug-like properties. |

Integration into Broader Chemical Biology Research Programs

Beyond direct therapeutic development, derivatives of this compound can serve as valuable tools for basic research in chemical biology. The indole moiety's versatility makes it an excellent scaffold for creating chemical probes to investigate complex biological processes.

Future applications in this area include:

Development of Chemical Probes: An active and selective derivative could be functionalized with a reporter tag (e.g., a fluorophore) or an affinity tag (e.g., biotin). Such probes are essential for visualizing target proteins in cells, identifying binding partners, and studying biological pathways.

Target Deconvolution: For compounds identified through phenotypic screening, photo-affinity labeling probes based on the this compound structure can be synthesized. These probes covalently bind to their target protein upon photoactivation, enabling subsequent identification by mass spectrometry.

Modulation of Protein-Protein Interactions (PPIs): The indole scaffold can mimic key amino acid side chains like tryptophan, which are often found at the interface of protein-protein interactions. Libraries of this compound derivatives could be screened for their ability to disrupt or stabilize specific PPIs implicated in disease.

Fragment-Based Lead Discovery (FBLD): The core this compound structure can be used as a starting fragment in FBLD campaigns. Hits from fragment screening can be elaborated into more potent lead compounds by "growing" or "linking" them with other fragments that bind to adjacent sites on the target protein.

The continued exploration of this compound and its derivatives, leveraging cutting-edge synthetic, biological, and computational methods, holds significant promise for uncovering new scientific knowledge and developing novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.